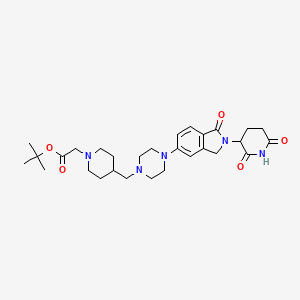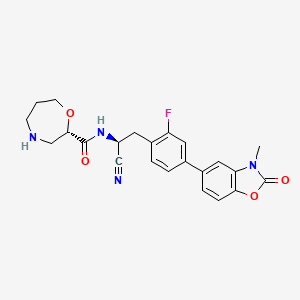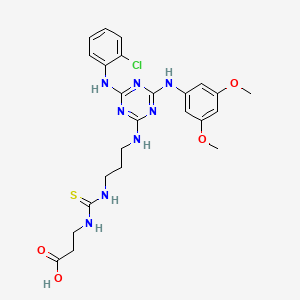
Aneratrigine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aneratrigine (hydrochloride) is a sodium channel protein type 9 subunit blocker. It is primarily used in research for the prevention or treatment of sodium channel blocker-related diseases, particularly neuropathic pain diseases . The compound is known for its ability to inhibit specific sodium channels, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aneratrigine (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of Aneratrigine (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization, filtration, and drying. Quality control measures are implemented at each stage to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: Aneratrigine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Aneratrigine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study sodium channel blockers and their interactions.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and other sodium channel-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用机制
Aneratrigine (hydrochloride) exerts its effects by blocking the sodium channel protein type 9 subunit alpha. This inhibition prevents the influx of sodium ions, which is crucial for the propagation of action potentials in neurons. By blocking these channels, Aneratrigine (hydrochloride) can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .
相似化合物的比较
Mexiletine hydrochloride: Another sodium channel blocker used for its antiarrhythmic properties.
Phenytoin sodium: A voltage-gated sodium channel blocker used in the treatment of epilepsy.
Flecainide acetate: A class Ic antiarrhythmic agent that inhibits sodium channels.
Uniqueness: Aneratrigine (hydrochloride) is unique in its specific targeting of the sodium channel protein type 9 subunit alpha, making it particularly effective in research related to neuropathic pain. Its specificity and potency distinguish it from other sodium channel blockers, which may have broader or different targets .
属性
分子式 |
C19H21Cl2F2N5O2S2 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC 名称 |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H |
InChI 键 |
OLAQPWFDLPCZFY-UHFFFAOYSA-N |
规范 SMILES |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)



![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
